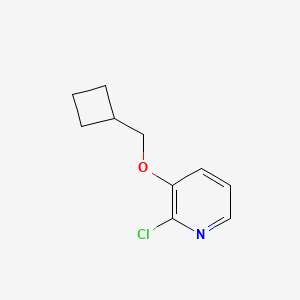

2-Chloro-3-(cyclobutylmethoxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-3-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVUCNUEUYKPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Dynamics and Synthetic Utility of 2-Chloro-3-(cyclobutylmethoxy)pyridine in Medicinal Chemistry

Executive Summary: Rationale in Drug Design

In modern drug discovery, particularly within the optimization of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, balancing lipophilicity, metabolic stability, and target affinity is a perpetual challenge. As a Senior Application Scientist, I frequently utilize bifunctional scaffolds to navigate this multidimensional optimization space.

2-Chloro-3-(cyclobutylmethoxy)pyridine serves as a highly privileged building block. The 2-chloropyridine core offers a versatile electrophilic handle for carbon-carbon and carbon-heteroatom bond formation. Concurrently, the cyclobutylmethoxy substituent introduces a sterically constrained, metabolically robust lipophilic domain. Unlike simple linear alkoxy groups that are highly susceptible to cytochrome P450-mediated O-dealkylation, the secondary nature of the cyclobutyl carbon adjacent to the ether linkage provides a steric shield, significantly enhancing the pharmacokinetic half-life of the resulting lead compounds.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The integration of the cyclobutyl ring precisely tunes the topological polar surface area (TPSA) while maintaining a low molecular weight[1].

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Analytical & Synthetic Significance |

| CAS Number | 1483692-03-0 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C10H12ClNO | Essential for exact mass calculations in LC-MS validation[1]. |

| Molecular Weight | 197.66 g/mol | Favorable low-MW starting point, preserving ligand efficiency[1]. |

| SMILES String | Clc1ncccc1OCC1CCC1 | Utilized for in silico docking and property prediction[1]. |

| Hydrogen Bond Acceptors | 2 (N, O) | Favorable for engaging kinase hinge regions or GPCR active sites. |

| Hydrogen Bond Donors | 0 | Prevents undesired self-aggregation during synthetic handling. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding compared to linear chains. |

Mechanistic Reactivity: The C2–C3 Dichotomy

The synthetic utility of 2-chloro-3-(cyclobutylmethoxy)pyridine is governed by the electronic push-pull dynamics between the pyridine nitrogen and the C3-alkoxy group.

Electronic Causality: The electronegative pyridine nitrogen strongly withdraws electron density from the C2 and C4 positions. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C-Cl bond at C2 for Nucleophilic Aromatic Substitution (SNAr) and facilitating the oxidative addition of Palladium(0) species[2]. However, the oxygen atom of the 3-cyclobutylmethoxy group donates electron density back into the ring via resonance (+M effect). This subtle deactivation, combined with the steric bulk of the cyclobutyl group, necessitates careful catalyst selection.

Strategic Catalyst Selection: Because of this steric and electronic modulation, standard ligands like triphenylphosphine (PPh3) often fail to drive cross-coupling to completion. Instead, sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, or XPhos) are crucial. These ligands accelerate the difficult oxidative addition and promote rapid reductive elimination, preventing catalyst deactivation[2][3].

Experimental Workflow: Self-Validating Buchwald-Hartwig Amination

To demonstrate the practical application of this building block, the following protocol details a palladium-catalyzed Buchwald-Hartwig amination. This methodology is designed as a self-validating system , incorporating real-time analytical checkpoints to ensure mechanistic fidelity.

Step 1: Catalyst Pre-Activation

-

Action: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes.

-

Causality: Pd2(dba)3 is an air-stable Pd(0) precursor. The 15-minute incubation allows the RuPhos ligand to displace the dibenzylideneacetone (dba) ligands, forming the highly active, monoligated Pd(0)-RuPhos complex.

-

Self-Validation Checkpoint: Observe a distinct color shift from a heterogeneous dark purple suspension to a homogeneous deep red/burgundy solution. If the solution remains cloudy, moisture contamination has likely poisoned the catalyst.

Step 2: Substrate & Base Addition

-

Action: Add 2-chloro-3-(cyclobutylmethoxy)pyridine (1.0 equiv), the desired primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv). Seal the flask and heat to 90 °C.

-

Causality: NaOtBu is selected because it is a strong enough base to deprotonate the palladium-coordinated amine, but its steric bulk prevents it from acting as a competing nucleophile (which would yield a tert-butoxy ether byproduct)[2].

-

Self-Validation Checkpoint: At t=2 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. The complete disappearance of the parent mass ( m/z 198 [M+H]+) and the emergence of the product mass validates successful oxidative addition and reductive elimination.

Step 3: Quench and Purification

-

Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with a 10% aqueous EDTA solution, followed by brine.

-

Causality: The EDTA wash is a critical, often overlooked step. It chelates the residual palladium, preventing heavy-metal contamination from interfering with downstream biological assays.

Catalytic Cycle Visualization

The following diagram maps the logical flow of the Buchwald-Hartwig catalytic cycle specifically adapted for 2-chloro-3-(cyclobutylmethoxy)pyridine.

Buchwald-Hartwig catalytic cycle for 2-chloro-3-(cyclobutylmethoxy)pyridine amination.

References

-

An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

1H NMR and 13C NMR spectra of 2-Chloro-3-(cyclobutylmethoxy)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-(cyclobutylmethoxy)pyridine

Abstract

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-(cyclobutylmethoxy)pyridine. Given the specificity of this compound, this guide is built upon predictive data derived from established NMR principles and spectral data of analogous structures. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. This document details the predicted chemical shifts and coupling constants, provides a rationale for these assignments based on molecular structure, and outlines a robust experimental protocol for acquiring high-quality NMR data for this class of molecules.

Introduction: The Structural Elucidation Challenge

2-Chloro-3-(cyclobutylmethoxy)pyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel compound, unambiguous structural confirmation is a cornerstone of its chemical identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this target molecule, offering a valuable reference for its identification and characterization.

The molecular structure, characterized by a dichlorinated pyridine ring and a flexible cyclobutylmethoxy side chain, presents a unique set of NMR spectral features. The electron-withdrawing nature of the chlorine atom and the nitrogen heteroatom, combined with the steric and electronic effects of the alkoxy group, results in a well-dispersed and informative spectrum.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a systematic numbering of the atoms in 2-Chloro-3-(cyclobutylmethoxy)pyridine is essential. The following diagram illustrates the adopted numbering scheme.

Caption: Molecular structure and atom numbering of 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocol is a self-validating system for obtaining high-resolution spectra of pyridine derivatives.

Sample Preparation

-

Analyte Purity: Ensure the sample of 2-Chloro-3-(cyclobutylmethoxy)pyridine is of high purity (>95%) to avoid spectral overlap from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity grade to minimize residual solvent and water signals.[3]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[6]

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Chloro-3-(cyclobutylmethoxy)pyridine is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclobutylmethoxy group.

Pyridine Ring Protons (δ 7.0-8.5 ppm)

The three protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region. Their chemical shifts are influenced by the positions of the chloro and cyclobutylmethoxy substituents.

-

H-6 (Predicted δ ≈ 8.2 ppm, dd): This proton is ortho to the nitrogen atom, which strongly deshields it. The adjacent chlorine at C-2 further deshields this proton. It will be split by H-5 (ortho coupling, J ≈ 4-5 Hz) and H-4 (para coupling, J ≈ 0.5-1 Hz), appearing as a doublet of doublets. For 2-chloropyridine, the H-6 proton appears around 8.3 ppm.[4]

-

H-4 (Predicted δ ≈ 7.8 ppm, dd): This proton is para to the nitrogen and ortho to the electron-donating alkoxy group. It is expected to be deshielded by the ring current and the adjacent chlorine. It will be split by H-5 (ortho coupling, J ≈ 7-8 Hz) and H-6 (para coupling, J ≈ 0.5-1 Hz), resulting in a doublet of doublets.

-

H-5 (Predicted δ ≈ 7.2 ppm, t or dd): This proton is meta to the nitrogen and ortho to the electron-donating alkoxy group, which will shield it relative to the other pyridine protons. It will be coupled to both H-4 and H-6, appearing as a triplet or a doublet of doublets with similar coupling constants.

Cyclobutylmethoxy Group Protons (δ 1.5-4.5 ppm)

-

-OCH₂- (H-9) (Predicted δ ≈ 4.1 ppm, d): These two protons are on a carbon adjacent to an oxygen atom, which causes a significant downfield shift.[7] They are coupled to the single proton on C-10 of the cyclobutyl ring, and therefore should appear as a doublet.

-

-CH- (H-10) (Predicted δ ≈ 2.8 ppm, m): This methine proton is on the cyclobutyl ring and is coupled to the -OCH₂- protons and the adjacent methylene protons on the ring, resulting in a complex multiplet.

-

Cyclobutyl -CH₂- (H-11, H-12, H-13) (Predicted δ ≈ 1.8-2.2 ppm, m): The remaining six protons on the cyclobutyl ring will be in a complex, overlapping multiplet in the aliphatic region. Unsubstituted cyclobutane protons resonate around 1.96 ppm.[1]

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-(cyclobutylmethoxy)pyridine in CDCl₃

| Atom | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-6 | ~ 8.2 | dd | ³J(H6-H5) ≈ 4.5, ⁴J(H6-H4) ≈ 0.8 |

| H-4 | ~ 7.8 | dd | ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 0.8 |

| H-5 | ~ 7.2 | dd | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 4.5 |

| H-9 | ~ 4.1 | d | ³J(H9-H10) ≈ 6.5 |

| H-10 | ~ 2.8 | m | - |

| H-11, H-12, H-13 | ~ 1.8 - 2.2 | m | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Pyridine Ring Carbons (δ 120-160 ppm)

The chemical shifts of the pyridine carbons are highly sensitive to the substituents.

-

C-2 (Predicted δ ≈ 152 ppm): This carbon is bonded to the electronegative chlorine atom and the ring nitrogen, causing a significant downfield shift.

-

C-3 (Predicted δ ≈ 155 ppm): This carbon is attached to the oxygen of the alkoxy group, which is strongly deshielding.

-

C-6 (Predicted δ ≈ 148 ppm): This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded.

-

C-4 (Predicted δ ≈ 138 ppm): This carbon is expected to be downfield in the aromatic region.

-

C-5 (Predicted δ ≈ 122 ppm): This carbon is shielded by the ortho alkoxy group and is expected to be the most upfield of the pyridine carbons.

Cyclobutylmethoxy Group Carbons (δ 15-75 ppm)

-

-OCH₂- (C-9) (Predicted δ ≈ 73 ppm): The carbon attached to the oxygen atom will be significantly deshielded and appear in the typical range for an ether methylene carbon.

-

-CH- (C-10) (Predicted δ ≈ 35 ppm): The methine carbon of the cyclobutane ring.

-

Cyclobutyl -CH₂- (C-11, C-13) (Predicted δ ≈ 25 ppm): The two equivalent methylene carbons on the cyclobutane ring.

-

Cyclobutyl -CH₂- (C-12) (Predicted δ ≈ 18 ppm): The remaining methylene carbon of the cyclobutane ring. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[1]

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-(cyclobutylmethoxy)pyridine in CDCl₃

| Atom | Predicted Chemical Shift (δ) [ppm] |

| C-3 | ~ 155 |

| C-2 | ~ 152 |

| C-6 | ~ 148 |

| C-4 | ~ 138 |

| C-5 | ~ 122 |

| C-9 | ~ 73 |

| C-10 | ~ 35 |

| C-11, C-13 | ~ 25 |

| C-12 | ~ 18 |

Conclusion

The structural characterization of 2-Chloro-3-(cyclobutylmethoxy)pyridine can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a detailed predictive framework for the interpretation of its NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles and data from analogous structures, offering a reliable reference for experimental verification. The outlined experimental protocol ensures the acquisition of high-quality data, which is paramount for accurate structural elucidation in the field of chemical research and development.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Western University. (2013, September 9). NMR Sample Preparation. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Solubility Profile and Solvation Thermodynamics of 2-Chloro-3-(cyclobutylmethoxy)pyridine in Organic Solvents

Executive Summary

2-Chloro-3-(cyclobutylmethoxy)pyridine is a highly specialized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including G-protein coupled receptor (GPCR) modulators such as GPR88 agonists 1[1]. Its unique structural topology—combining a rigid, electron-deficient 2-chloropyridine core with a lipophilic, flexible cyclobutylmethoxy side chain—presents distinct solubility challenges and opportunities during process chemistry and scale-up.

Understanding the solubility profile of this intermediate is critical for optimizing reaction conditions, particularly in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a comprehensive analysis of its solvation thermodynamics, empirical solubility data across organic solvent classes, and a self-validating experimental workflow for high-throughput solubility determination.

Structural Determinants of Solubility

The solubility of 2-Chloro-3-(cyclobutylmethoxy)pyridine is dictated by three primary molecular features:

-

Lipophilicity (LogP Contribution): The cyclobutylmethoxy group adds significant hydrophobic bulk. The strain and flexibility of the cyclobutane ring enhance dispersion interactions with non-polar solvents, driving high solubility in aliphatic and aromatic hydrocarbons.

-

Electronic Effects and Basicity: The parent 2-chloropyridine has an experimentally determined pKa of 0.49 2[2]. While the 3-alkoxy group slightly increases electron density via resonance, the strong inductive electron-withdrawing effect of the ortho-chlorine keeps the basicity of the pyridine nitrogen extremely low (estimated pKa ~ 1.0 - 1.5). Consequently, the compound remains unprotonated in neutral and mildly acidic aqueous environments, rendering it highly lipophilic and poorly water-soluble.

-

Dipole Moment: The ortho-relationship of the highly electronegative chlorine atom and the ether oxygen creates a strong, localized molecular dipole. This localized polarity allows for excellent solvation in dipolar aprotic solvents via dipole-dipole interactions.

Figure 1: Intermolecular forces governing the solvation of 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility data (empirical/predictive estimates at 25 °C) across various solvent classes. This data serves as a baseline for solvent selection during process optimization.

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Aliphatic Hydrocarbon | Heptane | 1.9 | ~ 15 - 25 | Dispersion forces interacting with the cyclobutyl moiety. |

| Aromatic Hydrocarbon | Toluene | 2.4 | > 100 | π-π stacking with the pyridine core; strong dispersion forces. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | > 200 | Strong dipole-dipole interactions; excellent solvation of the halogenated core. |

| Ethers | Tetrahydrofuran (THF) | 7.5 | > 150 | Favorable Lewis acid-base interactions with the electron-deficient ring. |

| Dipolar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 200 | High dipole moment stabilizes the polarized C-Cl and C-O bonds. |

| Protic | Methanol (MeOH) | 32.7 | ~ 40 - 60 | Moderate solubility; hydrogen bonding is limited by the sterically hindered nitrogen. |

| Aqueous | Water | 80.1 | < 0.1 | High hydrophobic bulk and low pKa prevent hydration and protonation. |

Experimental Workflow: High-Throughput Solubility Determination

To rigorously determine the thermodynamic solubility of 2-Chloro-3-(cyclobutylmethoxy)pyridine for specific process mixtures, the classical Shake-Flask Method coupled with HPLC-UV is employed 3[3]. The following protocol is designed as a self-validating system to eliminate false positives caused by supersaturation or micro-crystal interference.

Step-by-Step Methodology

-

Solid Dispense (Saturation): Add 500 mg of the API to 1.0 mL of the target organic solvent in a 2 mL borosilicate glass vial.

-

Causality: Ensuring a visible excess of solid guarantees that the thermodynamic equilibrium (saturation limit) is reached, rather than a metastable kinetic state.

-

-

Thermal Equilibration: Incubate the sealed vials in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 24 to 48 hours.

-

Causality: 24+ hours of agitation provides the necessary kinetic energy to overcome the activation energy of dissolution, ensuring the crystal lattice is fully equilibrated with the liquid phase.

-

-

Phase Separation (Centrifugation & Filtration): Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Relying solely on filtration can lead to membrane clogging or the breakthrough of nano-crystals. Centrifugation acts as a self-validating pre-clearance step. Polytetrafluoroethylene (PTFE) is selected for its universal chemical inertness, preventing the filter membrane from dissolving in aggressive organic solvents like DMF or DCM.

-

-

Volumetric Dilution: Dilute the filtrate volumetrically (e.g., 1:100 or 1:1000) with the HPLC mobile phase (Acetonitrile/Water 50:50).

-

Causality: Dilution prevents the solute from crashing out of solution when introduced to the aqueous mobile phase of the HPLC system, which would cause column blockages.

-

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC-UV system (λ = 254 nm) and quantify against a pre-established 5-point calibration curve.

-

Causality: UV detection at 254 nm leverages the strong, inherent chromophore of the conjugated pyridine ring, providing high sensitivity and linear response.

-

Figure 2: Standard shake-flask equilibrium thermodynamic workflow for solubility determination.

Solvent Selection for Key Chemical Transformations

The solubility profile directly dictates the solvent strategy for downstream synthetic applications:

-

Nucleophilic Aromatic Substitution (SNAr): Displacing the 2-chloro group with an amine (e.g., to form a 2-amino derivative) requires overcoming the activation barrier of the electron-deficient ring. DMF or DMSO are optimal choices. These polar aprotic solvents completely dissolve the highly lipophilic starting material while stabilizing the anionic Meisenheimer intermediate without overly solvating the incoming nucleophile (which protic solvents would do, thereby reducing nucleophilicity).

-

Suzuki-Miyaura Cross-Coupling: For palladium-catalyzed coupling at the 2-position, a biphasic system such as 1,4-Dioxane/Water (4:1) is highly recommended. The excellent solubility of the compound in ethereal solvents ensures it remains fully dissolved in the organic phase, while the aqueous phase dissolves the inorganic base (e.g., K2CO3) necessary for the crucial transmetalation step.

References

-

Title: 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem Source: nih.gov URL: [Link]

-

Title: Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC Source: nih.gov URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Source: tbzmed.ac.ir URL: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(cyclobutylmethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(cyclobutylmethoxy)pyridine is a substituted pyridine derivative of increasing interest within the field of medicinal chemistry. As a key building block, its unique structural features—a reactive chloropyridine core and a flexible cyclobutylmethoxy side chain—offer a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals, and its strategic functionalization is a cornerstone of modern drug design. This guide provides a comprehensive overview of 2-Chloro-3-(cyclobutylmethoxy)pyridine, including its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its potential applications in the development of new medicines.

Chemical Identity and Properties

CAS Number: 1483692-03-0[1]

Molecular Formula: C₁₀H₁₂ClNO

Molecular Weight: 197.66 g/mol [1]

The structure of 2-Chloro-3-(cyclobutylmethoxy)pyridine, as illustrated below, features a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutylmethoxy group at the 3-position. The chlorine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, while the cyclobutylmethoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Diagram of the Chemical Structure

Caption: Chemical structure of 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Table 1: Physicochemical Properties of 2-Chloro-3-(cyclobutylmethoxy)pyridine

| Property | Value | Source |

| CAS Number | 1483692-03-0 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | Inferred from structure |

| SMILES | Clc1ncccc1OCC1CCC1 | [1] |

Synthesis of 2-Chloro-3-(cyclobutylmethoxy)pyridine

The synthesis of 2-Chloro-3-(cyclobutylmethoxy)pyridine can be efficiently achieved through a Williamson ether synthesis. This well-established and versatile method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In this case, the synthesis proceeds via the reaction of 2-chloro-3-hydroxypyridine with a cyclobutylmethanolic electrophile.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic workflow for 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Detailed Experimental Protocol

Part 1: Preparation of the Alkoxide of 2-Chloro-3-hydroxypyridine

-

To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 2-chloro-3-hydroxypyridine.

Part 2: Williamson Ether Synthesis

-

To the freshly prepared alkoxide solution, add a solution of cyclobutylmethyl bromide or tosylate (1.1 eq) in the same anhydrous solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of 2-chloro-3-hydroxypyridine to form the highly reactive alkoxide.[2] Anhydrous conditions are crucial to prevent the quenching of the base and the alkoxide.

-

Choice of Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.[3][4][5]

-

Choice of Electrophile: A cyclobutylmethyl halide (e.g., bromide) or a sulfonate ester (e.g., tosylate) provides a good leaving group for the Sₙ2 reaction.[2]

-

Reaction Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient synthesis.

Applications in Drug Development

While specific biological activity data for 2-Chloro-3-(cyclobutylmethoxy)pyridine is not extensively reported in the public domain, its structural motifs are present in a range of biologically active molecules. The 2-chloropyridine moiety is a common starting point for the synthesis of more complex heterocyclic systems through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Derivatives of 2-alkoxy-3-cyanopyridine have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[6] Additionally, various 2-chloropyridine derivatives have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents.[7]

Therefore, 2-Chloro-3-(cyclobutylmethoxy)pyridine is best viewed as a valuable building block for the generation of compound libraries for high-throughput screening in drug discovery programs. The cyclobutylmethoxy group can probe specific hydrophobic pockets in protein targets, potentially enhancing binding affinity and selectivity.

Commercial Suppliers

2-Chloro-3-(cyclobutylmethoxy)pyridine is available from several commercial suppliers, facilitating its use in research and development.

Table 2: Commercial Suppliers of 2-Chloro-3-(cyclobutylmethoxy)pyridine

| Supplier | Catalog Number | Purity |

| Appchem | BC75331 | >95% |

| BLD Pharm | BD154789 | >97% |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Safety and Handling

Conclusion

2-Chloro-3-(cyclobutylmethoxy)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the robust Williamson ether synthesis is straightforward, making it readily accessible for further chemical exploration. While its direct biological applications are yet to be fully elucidated, its structural features suggest significant potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this compound, enabling researchers to leverage its potential in their drug discovery endeavors.

References

-

Appchem. 2-chloro-3-(cyclobutylmethoxy)pyridine. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubMed. Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. [Link]

-

ResearchGate. Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Unlocking the Pharmacological Potential of 2-Chloro-3-(cyclobutylmethoxy)pyridine Derivatives

Executive Summary

The development of highly selective ion channel modulators and kinase inhibitors heavily relies on the precise engineering of heterocyclic scaffolds. Among these, pyridine derivatives represent a cornerstone of modern medicinal chemistry due to their favorable physicochemical properties and versatile reactivity[1]. Specifically, 2-chloro-3-(cyclobutylmethoxy)pyridine has emerged as a highly specialized bifunctional building block.

This whitepaper provides an in-depth technical analysis of 2-chloro-3-(cyclobutylmethoxy)pyridine derivatives. By leveraging the 2-chloro position as a reactive handle for transition-metal catalysis and the 3-cyclobutylmethoxy group as an optimized lipophilic tail, medicinal chemists have successfully engineered exceptionally potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and cannabinoid receptor modulators[2][3].

Mechanistic Grounding: Receptor Modulation and the Lipophilic Pocket

The pharmacological utility of the 3-(cyclobutylmethoxy)pyridine scaffold is best exemplified in the modulation of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, acting as a critical integrator of nociceptive (pain) stimuli such as noxious heat, low pH, and capsaicin[4][5].

Historically, the clinical translation of TRPV1 antagonists was halted by a severe side effect: on-target hyperthermia (dangerous elevation of body temperature). Because TRPV1 tonically regulates body temperature, global blockade of the channel disrupts thermoregulation[6]. Recent breakthroughs have demonstrated that derivatives utilizing a cyclobutylmethoxy pyridine "C-region" can selectively block capsaicin-induced activation while only partially inhibiting pH-induced activation (maintaining 20–80% residual activity). This biased antagonism effectively uncouples potent analgesia from hyperthermic side effects[5][7].

Fig 1: TRPV1 signaling pathway and targeted biased inhibition by pyridine C-region derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacophore of TRPV1 ligands is traditionally divided into three domains: the A-region (hydrogen bond donor/acceptor), the B-region (linker), and the C-region (hydrophobic tail)[6]. The 2-chloro-3-(cyclobutylmethoxy)pyridine scaffold is utilized to construct the C-region.

The methoxy group fundamentally influences the electronic distribution within the pyridine ring, affecting both its chemical reactivity and biological target affinity[1]. SAR studies on 2-oxy and 3-oxy pyridine derivatives reveal a strict dependency on the carbon chain length of the alkoxy group. Lipophilicity drives the binding affinity within the hydrophobic pocket of the receptor, with 4 to 5 carbons representing the thermodynamic optimum[2].

Table 1: SAR Dynamics of Alkoxypyridine C-Region Derivatives

| Pyridine C-Region Scaffold | Alkoxy Chain Length | Lipophilicity Shift | TRPV1 Antagonism ( Ki , CAP) | Functional Efficacy Class |

| 3-Methoxypyridine | 1 Carbon | Minimal | > 10.0 nM | Weak Modulator |

| 3-Propoxypyridine | 3 Carbons | Moderate | ~ 2.5 nM | Moderate Antagonist |

| 3-Butoxypyridine | 4 Carbons | High | 0.3 nM | Potent Antagonist |

| 3-(Cyclobutylmethoxy)pyridine | 5 Carbons (Cyclic) | Optimal | < 0.5 nM | Highly Potent / Stable |

| 3-Hexyloxypyridine | 6 Carbons (Linear) | Very High (Steric clash) | ~ 0.4 nM | Plateaued / Decreased |

Data synthesized from foundational SAR studies on oxy-pyridine TRPV1 antagonists[2]. The cyclobutyl ring provides necessary steric bulk while restricting rotational degrees of freedom, enhancing metabolic stability compared to linear aliphatic chains.

Synthetic Methodologies & Experimental Protocols

The synthesis of target drugs from the 2-chloro-3-(cyclobutylmethoxy)pyridine scaffold requires precise control over nucleophilic substitutions and transition-metal-catalyzed cross-couplings. The following protocols are designed as self-validating workflows.

Protocol 1: Synthesis of the 2-Chloro-3-(cyclobutylmethoxy)pyridine Scaffold

Objective: Alkylation of 2-chloro-3-hydroxypyridine to establish the lipophilic C-region tail.

-

Preparation: Charge a flame-dried Schlenk flask with 2-chloro-3-hydroxypyridine (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere.

-

Deprotonation: Cool the solution to 0 °C and portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Causality: NaH is selected over weaker bases (e.g., K2CO3 ) to ensure rapid, quantitative formation of the pyridoxide anion. This prevents competing N-alkylation pathways that frequently plague ambident heterocyclic nucleophiles. DMF solvates the sodium cation, leaving a highly reactive "naked" oxygen nucleophile.

-

-

Alkylation: Dropwise add (bromomethyl)cyclobutane (1.1 eq). Remove the ice bath and stir at room temperature for 12 hours.

-

Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf ~0.2) must be completely consumed, replaced by a highly UV-active spot ( Rf ~0.6). LC-MS (ESI+) must confirm the [M+H]+ ion with a distinct 3:1 isotopic ratio indicative of the retained C−Cl bond.

-

Workup: Quench the bulk reaction with saturated aqueous NH4Cl , extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Amination for Pharmacophore Assembly

Objective: Utilizing the 2-chloro handle to couple the A/B-region pharmacophore.

-

Preparation: Combine 2-chloro-3-(cyclobutylmethoxy)pyridine (1.0 eq), the desired primary amine (1.1 eq), Pd2(dba)3 (0.05 eq), BINAP (0.10 eq), and Sodium tert-butoxide (1.5 eq) in anhydrous toluene.

-

Catalytic Cycle: Heat the mixture to 90 °C for 8 hours.

-

Causality: The electron-donating 3-alkoxy group increases the electron density of the pyridine ring, making the oxidative addition of the 2-chloro bond more kinetically demanding than in an unsubstituted 2-chloropyridine[1]. The use of a highly active Pd(0) source combined with a bidentate, electron-rich phosphine ligand (BINAP) is critical to force the oxidative addition and facilitate subsequent reductive elimination.

-

-

Validation Checkpoint: LC-MS analysis should indicate the complete disappearance of the chlorinated isotope pattern, replaced by the exact mass of the coupled target compound.

Fig 2: Step-by-step synthetic workflow for 2-chloro-3-(cyclobutylmethoxy)pyridine derivatives.

In Vivo Efficacy and Clinical Translation

The translation of 2-chloro-3-(cyclobutylmethoxy)pyridine derivatives from in vitro hits to in vivo leads has been highly successful. In preclinical murine models, compounds bearing this specific C-region demonstrate profound analgesic activity in the formalin test (a model for inflammatory pain) following oral administration[4].

Crucially, because these derivatives block capsaicin-induced activation while sparing a functional window of pH-induced TRPV1 activity, they bypass the hyperthermic liability. In capsaicin-induced hypothermia tests, these antagonists successfully block the agonist-induced temperature drop without triggering the dangerous rebound hyperthermia seen with first-generation, uncalibrated TRPV1 blockers[5][6]. This specialized functional profile cements the cyclobutylmethoxy pyridine scaffold as a premier structural motif in the ongoing development of non-opioid analgesics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Chemical Properties of 2-Chloro-3-methoxypyridine". nbinno.com.

- "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region". nih.gov.

- "Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift". acs.org.

- "US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient". google.com.

- "Diverse chemotypes drive biased signaling by cannabinoid receptors". biorxiv.org.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KR102334947B1 - Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition for treating or preventing pain containing the same as an active ingredient - Google Patents [patents.google.com]

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(cyclobutylmethoxy)pyridine

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized heterobiaryls is a cornerstone of modern pharmaceutical development. Among these, derivatives of 2-chloropyridine bearing electron-donating and sterically demanding groups—such as 2-chloro-3-(cyclobutylmethoxy)pyridine —present unique challenges in cross-coupling chemistry.

Historically, 2-chloropyridines are notoriously sluggish electrophiles in palladium- and nickel-catalyzed cross-couplings. The proximity of the nitrogen atom to the carbon-chlorine bond can lead to the formation of stable, catalytically inactive dimeric metal species, particularly in Ni-catalyzed systems [1]. Furthermore, the C3-alkoxy substitution (cyclobutylmethoxy) donates electron density into the pyridine ring, significantly increasing the activation energy required for the oxidative addition of the C–Cl bond to the Pd(0) center.

To overcome these barriers, this application note details a robust, self-validating protocol utilizing highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos) coupled with palladium acetate. These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition while their steric bulk promotes rapid reductive elimination, preventing catalyst deactivation pathways [2].

Experimental Design & Causality

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail with 2-chloro-3-alkoxypyridines due to slow oxidative addition and competitive protodeboronation of the boronic acid partner. While Nickel/dppf systems are effective for 3- and 4-chloropyridines, they are explicitly inhibited by α-halo-N-heterocycles [1]. Therefore, a Pd(OAc)₂/RuPhos system is selected. RuPhos ensures that the active Pd(0) species is mono-ligated, creating a highly coordinatively unsaturated and electron-rich metal center capable of inserting into the deactivated C–Cl bond [2].

Solvent and Base Selection

A solvent mixture of aqueous n-butanol or 1,4-dioxane/water is utilized. The presence of water is critical for the activation of the boronic acid to the reactive boronate species, facilitating transmetalation. Potassium carbonate (K₂CO₃) is chosen as a mild, highly soluble base that minimizes side reactions like homocoupling [3].

Catalytic cycle of the Pd/RuPhos-catalyzed Suzuki-Miyaura coupling for 2-chloropyridines.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 2-chloro-3-(cyclobutylmethoxy)pyridine with phenylboronic acid. Yields are validated via GC-MS using heptadecane as an internal standard to ensure data integrity prior to isolation.

| Entry | Catalyst / Ligand (mol %) | Base (Equiv) | Solvent | Temp (°C) | GC Yield (%) | Causality / Observation |

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | < 5% | Sluggish oxidative addition; starting material recovered. |

| 2 | Ni(COD)₂ / dppf (5) | K₃PO₄ (2.0) | Dioxane | 100 | 0% | Catalyst poisoning via stable dimeric Ni-complex formation [1]. |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2.0) | n-BuOH/H₂O | 100 | 45% | Moderate transmetalation rate; some protodeboronation observed. |

| 4 | Pd(OAc)₂ (1) / RuPhos (2) | K₂CO₃ (2.0) | n-BuOH/H₂O | 100 | > 95% | Optimal. Rapid oxidative addition and efficient transmetalation[2,3]. |

Step-by-Step Methodology: Self-Validating Protocol

This protocol incorporates an internal standard directly into the reaction mixture to allow for real-time reaction monitoring and self-validation of the yield independent of isolation efficiency.

Materials Required:

-

Electrophile: 2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 mmol)

-

Nucleophile: Aryl/Heteroaryl boronic acid (1.5 mmol)

-

Catalyst: Pd(OAc)₂ (0.01 mmol, 1 mol%)

-

Ligand: RuPhos (0.02 mmol, 2 mol%)

-

Base: K₂CO₃ (2.0 mmol)

-

Internal Standard: Heptadecane (0.5 mmol)

-

Solvents: Degassed n-butanol (4.0 mL) and degassed DI water (1.0 mL)

Procedure:

-

Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg), RuPhos (9.3 mg), the selected boronic acid (1.5 mmol), and K₂CO₃ (276 mg).

-

Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the tube with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing phosphine ligand oxidation.

-

Addition of Liquid Reagents: Under a positive flow of Argon, inject the 2-chloro-3-(cyclobutylmethoxy)pyridine (1.0 mmol) via microsyringe. If the substrate is a solid, add it during Step 1.

-

Solvent and Standard Addition: Inject degassed n-butanol (4.0 mL), degassed water (1.0 mL), and heptadecane (0.5 mmol, internal standard).

-

Reaction Execution: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot via a purged syringe. Dilute with 1 mL of ethyl acetate, filter through a short plug of silica gel, and analyze via GC-MS. Compare the product peak area to the heptadecane standard to calculate the conversion.

-

Workup and Isolation: Once IPC confirms >95% conversion (typically 4–12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

-

Cooper, A. K., et al. "Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, Royal Society of Chemistry, 2021. 1

-

Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC, National Institutes of Health. 2

-

"Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol." The Journal of Organic Chemistry, ACS Publications, 2008. 3

Sources

Application Note: 2-Chloro-3-(cyclobutylmethoxy)pyridine as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featured in over 20% of FDA-approved small-molecule drugs [1]. While simple functionalized pyridines are ubiquitous, the demand for novel, patentable chemical space has driven the adoption of more complex, sp³-enriched building blocks. 2-Chloro-3-(cyclobutylmethoxy)pyridine represents a highly versatile, bifunctional intermediate designed for modern hit-to-lead optimization.

This building block combines a reactive electrophilic center (the 2-chloro handle) with a lipophilic, sterically defined, and metabolically stable appendage (the 3-cyclobutylmethoxy group). This guide details the structural rationale, comparative advantages, and validated synthetic protocols for deploying this scaffold in drug discovery programs.

Structural Rationale & Physicochemical Advantages

The Role of the 3-(Cyclobutylmethoxy) Substituent

In lead optimization, replacing flat, sp²-rich aromatic methoxy or ethoxy groups with cycloalkylmethoxy ethers is a proven strategy to increase the fraction of sp³ carbons ( Fsp3 ) [2]. The cyclobutyl ring offers specific advantages:

-

Enhanced Lipophilic Efficiency (LipE): The cyclobutyl group occupies a distinct hydrophobic pocket in target proteins (e.g., kinases, GPCRs) without the excessive entropic penalty associated with flexible, straight-chain alkyl groups.

-

Metabolic Stability: Unlike simple methoxy groups, which are highly susceptible to cytochrome P450-mediated O-dealkylation, the steric bulk and C-H bond dissociation energy of the cyclobutylmethoxy group significantly attenuate metabolic clearance.

The 2-Chloro Handle: A Gateway for Diversification

The chlorine atom at the C2 position of the pyridine ring is highly activated toward both nucleophilic aromatic substitution (S N Ar) and transition-metal-catalyzed cross-coupling reactions [3]. However, the electron-donating nature of the adjacent 3-alkoxy group slightly deactivates the ring toward S N Ar compared to unsubstituted 2-chloropyridine. This necessitates specific protocol adjustments (e.g., higher temperatures or palladium catalysis) which are detailed in Section 3.

Comparative Data Presentation

The following table summarizes the theoretical physicochemical shifts when transitioning from a standard methoxy building block to the cyclobutylmethoxy derivative.

| Property / Metric | 2-Chloro-3-methoxypyridine | 2-Chloro-3-(cyclobutylmethoxy)pyridine | Rationale for Drug Design |

| Molecular Weight | 143.57 g/mol | 197.66 g/mol | Remains well within Lipinski's Rule of 5 limits. |

| Estimated cLogP | ~1.2 | ~2.8 | Increased lipophilicity drives membrane permeability and hydrophobic target engagement. |

| Fsp3 (sp³ Fraction) | 0.17 | 0.50 | Higher Fsp3 correlates with improved clinical success rates and solubility. |

| O-Dealkylation Risk | High | Low to Moderate | Steric shielding by the cyclobutyl ring reduces CYP450 active-site accessibility. |

| Steric Profile | Flat, minimal | Compact, 3D volume | Forces out-of-plane conformations, disrupting planar π -stacking and improving solubility. |

Synthetic Workflows & Validated Protocols

The bifunctional nature of 2-Chloro-3-(cyclobutylmethoxy)pyridine allows for divergent parallel synthesis, making it ideal for generating structure-activity relationship (SAR) libraries.

Divergent synthetic utility of 2-Chloro-3-(cyclobutylmethoxy)pyridine.

Protocol A: S N Ar with Aliphatic Amines

Causality Note: Because the 3-alkoxy group donates electron density into the pyridine ring via resonance, the C2 position is less electrophilic. Therefore, polar aprotic solvents (DMSO, NMP) and elevated temperatures (or microwave irradiation) are required to overcome the activation energy barrier[3].

Reagents:

-

2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 eq)

-

Primary or secondary aliphatic amine (2.0 - 3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO

Step-by-Step Procedure:

-

Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-(cyclobutylmethoxy)pyridine (0.5 mmol) in anhydrous NMP (2.0 mL).

-

Reagent Addition: Add the aliphatic amine (1.0 mmol) followed by DIPEA (1.5 mmol). Seal the vial with a crimp cap.

-

Reaction Execution: Heat the reaction mixture in a microwave reactor at 130 °C for 45–60 minutes.

-

Self-Validation: Monitor reaction progress via LC-MS. The starting material mass [M+H] + 198 should shift to the corresponding product mass. If >10% starting material remains, resubject to microwave heating for an additional 20 minutes.

-

-

Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 5% aqueous LiCl solution (3 × 10 mL) to remove the NMP and excess DIPEA.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: To introduce aryl or heteroaryl groups at the C2 position, palladium catalysis is required. The steric bulk of the cyclobutylmethoxy group adjacent to the reaction site necessitates a catalyst with a large bite angle, such as Pd(dppf)Cl₂, to facilitate efficient oxidative addition and reductive elimination.

Reagents:

-

2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 eq)

-

Aryl/Heteroaryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, combine the pyridine building block (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

-

Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and distilled H₂O (1.0 mL). Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of inert gas. Attach a reflux condenser.

-

Reaction Execution: Heat the mixture to 90 °C in an oil bath for 4–8 hours.

-

Self-Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the UV-active starting material spot and the appearance of a new, often highly fluorescent, product spot.

-

-

Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and concentrate for purification.

Integration into Hit-to-Lead Workflows

When a high-throughput screening (HTS) campaign identifies a weakly active, metabolically unstable hit containing a simple 2-substituted-3-methoxypyridine, replacing the core with 2-Chloro-3-(cyclobutylmethoxy)pyridine serves as an immediate structural upgrade.

Hit-to-Lead optimization workflow utilizing the cyclobutylmethoxy building block.

By systematically applying the S N Ar and Suzuki protocols described above, medicinal chemists can rapidly generate a library of C2-substituted analogs. The fixed 3-(cyclobutylmethoxy) group ensures that the resulting library maintains a favorable baseline of metabolic stability and lipophilicity, allowing the team to isolate the SAR strictly to the C2-vector modifications.

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis National Center for Biotechnology Information (PMC)[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design National Center for Biotechnology Information (PMC)[Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC)[Link]

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-(cyclobutylmethoxy)pyridine: Application Notes and Protocols

Executive Summary

2-Chloro-3-(cyclobutylmethoxy)pyridine is a highly versatile building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR modulators. Functionalizing the C2 position of this scaffold via Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic node. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to executing SNAr reactions on this specific substrate, detailing mechanistic causality, optimized protocols, and troubleshooting strategies for unactivated heteroaryl chlorides.

Mechanistic Rationale & Substrate Profiling

The SNAr reaction of 2-chloropyridines proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack at the C2 position, which disrupts aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[1].

Causality of the 3-(Cyclobutylmethoxy) Substituent: The presence of the cyclobutylmethoxy group at the C3 position exerts competing electronic effects on the pyridine ring:

-

Resonance Donation (+M Effect): The oxygen lone pairs donate electron density into the pyridine π -system. This increases the electron density at the C2 position, slightly raising the activation energy required to form the Meisenheimer complex compared to an unsubstituted 2-chloropyridine.

-

Inductive Withdrawal (-I Effect): The electronegativity of the oxygen atom provides minor stabilization to the anionic intermediate.

Because the +M effect generally dominates, 3-alkoxy-2-chloropyridines are considered "unactivated" substrates for SNAr. Consequently, reactions with weaker nucleophiles (like neutral secondary amines) often fail at room temperature and require significant thermal driving forces, microwave irradiation, or continuous flow systems to overcome the activation barrier[2]. Alternatively, specialized hydrogen-bond donating solvents like Hexafluoroisopropanol (HFIP) can be employed to selectively stabilize the leaving group and transition state, promoting the reaction at lower temperatures[3].

Caption: Addition-elimination mechanism of SNAr forming the Meisenheimer complex.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and solvent environments, researchers can ensure reproducible conversions.

Protocol A: High-Temperature Amination (Batch or Continuous Flow)

Designed for primary and secondary amine nucleophiles.

Scientific Rationale: Polar aprotic solvents like NMP or DMSO are selected because they effectively solvate the cationic counter-ions of the base while leaving the nucleophile unsolvated and highly reactive[2].

-

Preparation: In an oven-dried reaction vial, dissolve 2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 eq, 1.0 mmol) in anhydrous NMP (0.5 M).

-

Reagent Addition: Add the desired amine (1.5 eq) and anhydrous K2CO3 (2.0 eq). Note: For volatile amines, use a sealed pressure tube.

-

Thermal Activation:

-

Quench & Workup: Cool to room temperature. Quench carefully with distilled water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Washing: Wash the combined organic layers with brine (to remove NMP), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation: Analyze the crude mixture via LC-MS. Successful conversion is marked by the disappearance of the starting material isotope pattern ( 35Cl/37Cl ) and the appearance of the desired product mass.

Protocol B: Etherification via Strong Base

Designed for alkoxide and thiolate nucleophiles.

Scientific Rationale: Alkoxides are significantly stronger nucleophiles than neutral amines. Utilizing a strong base like Potassium tert-butoxide (tBuOK) ensures complete, irreversible deprotonation of the alcohol, allowing SNAr to proceed under much milder conditions[4].

-

Preparation: In a dry flask under N2 atmosphere, dissolve the target alcohol/thiol (1.2 eq) in anhydrous DMSO (0.2 M).

-

Deprotonation: Add tBuOK (1.5 eq) portion-wise. Stir for 15 minutes at room temperature until the alkoxide is fully generated.

-

Substrate Addition: Add 2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 eq) dropwise as a solution in DMSO.

-

Reaction: Stir at room temperature to 60 °C for 2–5 hours.

-

Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, wash extensively with water to remove DMSO, and purify via silica gel chromatography.

Caption: Step-by-step experimental workflow for the SNAr reaction of 2-chloropyridines.

Quantitative Data & Optimization

The table below summarizes optimized conditions for various nucleophile classes reacting with 3-alkoxy-2-chloropyridines, providing a baseline for experimental design.

| Nucleophile Type | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Primary Amine | Benzylamine | K2CO3 | DMSO | 120 | 12–16 | 75–85 |

| Secondary Amine | Morpholine | DIPEA | NMP | 150 (MW) | 1–2 | 80–90 |

| Alkoxide | Benzyl Alcohol | tBuOK | DMSO | RT–60 | 2–5 | 85–95 |

| Thiolate | Thiophenol | K2CO3 | HFIP / DMF | 50 | 12 | 80–90 |

Troubleshooting & Process Optimization

Issue 1: Incomplete Conversion During Amination

-

Causality: The cyclobutylmethoxy group sterically hinders the approach of bulky secondary amines, and its +M effect raises the activation barrier for the Meisenheimer complex.

-

Solution: Transition from batch heating to a continuous flow reactor. Flow chemistry allows for the safe superheating of solvents (e.g., NMP at 200–300 °C) under pressure, drastically reducing reaction times and overcoming the activation barrier while minimizing thermal degradation[2]. If SNAr still fails, pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Issue 2: Cleavage of the Cyclobutylmethoxy Ether

-

Causality: Prolonged exposure to strong nucleophiles at extreme temperatures (>150 °C) can lead to a competing SN2 attack on the cyclobutyl-methyl carbon, resulting in unwanted ether cleavage (dealkylation).

-

Solution: Lower the reaction temperature and switch to a stronger nucleophile (e.g., pre-forming the amide anion with NaH), or utilize HFIP as a solvent to selectively accelerate the SNAr pathway at lower temperatures via hydrogen-bond stabilization of the chloride leaving group[3].

References[1] Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Source: benchchem.com. URL: Click Here[3] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Source: acs.org (The Journal of Organic Chemistry). URL: Click Here[4] Substrate molecular descriptors to construct the nucleophilic aromatic substitution (SNAr) predictive model. Source: rsc.org (The Royal Society of Chemistry). URL: Click Here[2] Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Source: thieme-connect.com (Synlett). URL: Click Here

Sources

functionalization of the pyridine ring in 2-Chloro-3-(cyclobutylmethoxy)pyridine

An Application Guide to the Strategic Functionalization of 2-Chloro-3-(cyclobutylmethoxy)pyridine

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of methods for the chemical modification of 2-Chloro-3-(cyclobutylmethoxy)pyridine, a versatile heterocyclic building block. We will explore established palladium-catalyzed cross-coupling reactions at the C2-position and delve into modern C-H functionalization strategies for other positions on the pyridine ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities. Each section provides not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to facilitate experimental success and troubleshooting.

Core Concepts: Understanding the Reactivity of the Pyridine Ring

The reactivity of the 2-Chloro-3-(cyclobutylmethoxy)pyridine ring is governed by a combination of electronic and steric factors. A foundational understanding of these principles is critical for designing successful synthetic strategies.

-

Electronic Landscape: The nitrogen atom within the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect. This effect polarizes the ring, rendering the carbon atoms at the C2, C4, and C6 positions electron-deficient (electrophilic).[2] This intrinsic property makes the C2-chloro substituent an excellent leaving group for transition metal-catalyzed cross-coupling reactions, as the initial oxidative addition step is facilitated at this electron-poor center.[2][3] The 3-(cyclobutylmethoxy) group, being an alkoxy substituent, is a weak electron-donating group, which subtly modulates the electronic character of the ring but does not override the dominant activating effect of the ring nitrogen.

-

Steric Considerations: The cyclobutylmethoxy group at the C3-position introduces significant steric bulk adjacent to the primary reaction site (C2). This can influence the approach of bulky reagents and catalysts. The selection of appropriately sized phosphine ligands in palladium catalysis is therefore crucial to ensure efficient access to the C2-Cl bond while preventing non-productive side reactions.

-

Positional Reactivity Overview:

-

C2-Position (C-Cl Bond): This is the primary and most versatile handle for functionalization. The inherent reactivity of the C-Cl bond in this electron-deficient system makes it amenable to a wide array of palladium-catalyzed cross-coupling reactions.

-

C4, C5, C6-Positions (C-H Bonds): These positions offer opportunities for late-stage diversification through direct C-H functionalization.[4] The C6-position is sterically accessible and electronically activated by the adjacent nitrogen. The C4-position is also electronically activated. The C5-position is the most electron-rich and generally the least reactive towards C-H activation methodologies.[5]

-

Palladium-Catalyzed Cross-Coupling at the C2-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[6] These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the C2-position of our substrate.

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

-

2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 equiv)

-

Aryl/Heteroarylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

Procedure:

-

To a dry Schlenk flask or microwave vial, add 2-Chloro-3-(cyclobutylmethoxy)pyridine, the boronic acid, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

-

Add the catalyst solution to the reaction flask via syringe, followed by the remaining degassed dioxane and water.

-

Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) precursors. Pre-formed palladacycles (e.g., SPhos G3) can also be used for more efficient catalyst activation. [2] |

| Ligand | SPhos, XPhos, RuPhos | Crucial for success. Bulky, electron-rich biarylphosphine ligands are required to facilitate the oxidative addition of the strong C-Cl bond, which is the rate-limiting step. [7][8] |

| Base | K₃PO₄, Cs₂CO₃ | A moderately strong base is necessary to activate the boronic acid for the transmetalation step. [8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal to dissolve both the organic reactants and the inorganic base. [8] |

| Temperature | 80-120 °C | Higher temperatures are generally required for activating less reactive aryl chlorides compared to bromides or iodides. [3][8] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines. [2][9]

The mechanism is analogous to the Suzuki coupling, with the key difference being the C-N bond-forming reductive elimination step.

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

-

2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%) or a suitable Palladacycle Precatalyst (e.g., BrettPhos G3, 2-4 mol%)

-

BrettPhos or RuPhos (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

-

Strictly under an inert atmosphere (glovebox recommended): To an oven-dried Schlenk tube, add NaOtBu, the palladium precatalyst, and the ligand.

-

Add 2-Chloro-3-(cyclobutylmethoxy)pyridine and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat in a preheated oil bath at 80-110 °C for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, rinsing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Catalyst | Palladacycle precatalysts (G3/G4) | These are often superior to Pd(OAc)₂/Pd₂(dba)₃ as they form the active Pd(0) species more cleanly and efficiently, reducing side reactions. [2] |

| Ligand | BrettPhos, RuPhos, DavePhos | As with Suzuki coupling, bulky, electron-rich ligands are essential for activating the C-Cl bond. [2] |

| Base | NaOtBu, LHMDS, KHMDS | A strong, non-nucleophilic base is critical. NaOtBu is the most common and effective choice for deprotonating the amine without competing as a nucleophile. [2] |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous and oxygen-free solvents are mandatory, as both water and oxygen can deactivate the catalyst. [2] |

| Temperature | 80-110 °C | Elevated temperatures are needed to overcome the high activation barrier for the oxidative addition of the C-Cl bond. [2] |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles. [10]

This reaction uniquely employs a dual catalytic system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to activate the alkyne.

Figure 4: The dual catalytic cycles of the Sonogashira reaction.

Materials:

-

2-Chloro-3-(cyclobutylmethoxy)pyridine (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

Copper(I) Iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

-

Anhydrous THF or DMF (optional co-solvent)

Procedure:

-

To a dry Schlenk flask, add 2-Chloro-3-(cyclobutylmethoxy)pyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed amine base (e.g., Et₃N) and any optional co-solvent via syringe.

-

Add the terminal alkyne dropwise with stirring.

-

Heat the reaction mixture to 50-80 °C and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter off the ammonium salts.

-

Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These catalysts are standard and effective for Sonogashira couplings. |

| Cu Co-catalyst | CuI | The copper(I) salt is crucial for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. [10] |

| Base | Et₃N, DIPEA | An amine base is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. [11] |

| Solvent | Amine base or THF, DMF | The reaction is often run in the amine base itself, but co-solvents can be used to improve solubility. |

| Consideration | Copper-Free Conditions | For substrates sensitive to copper, "copper-free" Sonogashira protocols have been developed, though they may require different ligands and conditions. [11] |

Safety, Handling, and Troubleshooting

Prudent Laboratory Safety Practices

Chemical research requires a steadfast commitment to safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile). [12]* Ventilation: All manipulations involving 2-chloropyridine derivatives, volatile solvents, and phosphine ligands should be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors. [13][14]* Chemical Hazards:

-

2-Chloropyridine Derivatives: These compounds are toxic if inhaled, swallowed, or absorbed through the skin, and can cause irritation. [13][15]Avoid all personal contact. [12] * Palladium Catalysts: Heavy metals are toxic. Avoid generating dust.

-

Phosphine Ligands: Many are air-sensitive and toxic. Handle under an inert atmosphere.

-

Strong Bases (e.g., NaOtBu): Highly corrosive and moisture-sensitive. Handle with care in a glovebox or under an inert atmosphere.

-

Solvents: Organic solvents are typically flammable. Keep away from ignition sources. [14]

-

Troubleshooting Common Cross-Coupling Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |